molecular formula C9H9NO2 B13254470 7-(Aminomethyl)-1-benzofuran-4-OL

7-(Aminomethyl)-1-benzofuran-4-OL

Cat. No.: B13254470
M. Wt: 163.17 g/mol
InChI Key: GXJKZWCAONAROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Aminomethyl)-1-benzofuran-4-OL: is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring The presence of an aminomethyl group at the 7th position and a hydroxyl group at the 4th position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Aminomethyl)-1-benzofuran-4-OL typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by functional group modifications. For instance, starting from a benzofuran derivative, the introduction of an aminomethyl group can be achieved through nucleophilic substitution reactions. The hydroxyl group can be introduced via oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group at the 4th position can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzofuran-4-one derivatives, while substitution reactions can introduce various functional groups at the aminomethyl position.

Scientific Research Applications

Chemistry: In chemistry, 7-(Aminomethyl)-1-benzofuran-4-OL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound has potential applications in biological research, particularly in studying enzyme interactions and receptor binding. Its structural features make it a valuable tool for probing biological pathways.

Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting specific diseases, such as neurological disorders and cancers.

Industry: Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 7-(Aminomethyl)-1-benzofuran-4-OL involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the benzofuran ring provides a rigid scaffold for binding. The hydroxyl group can participate in additional hydrogen bonding, enhancing the compound’s affinity for its targets. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    7-(Aminomethyl)-1-benzofuran-4-OL: shares structural similarities with other benzofuran derivatives, such as 7-(Hydroxymethyl)-1-benzofuran-4-OL and 7-(Methoxymethyl)-1-benzofuran-4-OL.

    Comparison: Compared to these similar compounds, this compound is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and biological activity. The hydroxyl group at the 4th position also contributes to its uniqueness by providing additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

7-(aminomethyl)-1-benzofuran-4-ol

InChI

InChI=1S/C9H9NO2/c10-5-6-1-2-8(11)7-3-4-12-9(6)7/h1-4,11H,5,10H2

InChI Key

GXJKZWCAONAROL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=COC2=C1CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.